Cas no 923141-48-4 (N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide)

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 2-fluorophenyl group and an amide-linked 3,4,5-trimethoxybenzoyl moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive flavonoid derivatives, which often exhibit pharmacological properties. The fluorophenyl and trimethoxybenzamide groups may enhance binding affinity and selectivity toward specific biological targets. Its well-defined structure allows for precise modifications to optimize pharmacokinetic properties. Potential applications include enzyme inhibition or receptor modulation studies, particularly in oncology or inflammation research. The compound's purity and stability make it suitable for mechanistic investigations and structure-activity relationship analyses.
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide structure
923141-48-4 structure
商品名:N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide
CAS番号:923141-48-4
MF:C25H20FNO6
メガワット:449.427810668945
CID:6497052

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide
    • N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide
    • Benzamide, N-[2-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-3,4,5-trimethoxy-
    • インチ: 1S/C25H20FNO6/c1-30-22-10-14(11-23(31-2)24(22)32-3)25(29)27-15-8-9-20-17(12-15)19(28)13-21(33-20)16-6-4-5-7-18(16)26/h4-13H,1-3H3,(H,27,29)
    • InChIKey: RZQDYCKKOQNCKE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=C2C(=CC=1)OC(C1=CC=CC=C1F)=CC2=O)(=O)C1=CC(OC)=C(OC)C(OC)=C1

じっけんとくせい

  • 密度みつど: 1.344±0.06 g/cm3(Predicted)
  • ふってん: 563.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.56±0.40(Predicted)

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2211-0429-2μmol
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2211-0429-4mg
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2211-0429-20mg
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2211-0429-50mg
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2211-0429-10mg
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2211-0429-1mg
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2211-0429-15mg
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2211-0429-10μmol
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2211-0429-25mg
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2211-0429-5μmol
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
923141-48-4 90%+
5μl
$63.0 2023-05-16

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 関連文献

Related Articles

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamideに関する追加情報

Introduction to N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide (CAS No. 923141-48-4)

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 923141-48-4, belongs to a class of molecules known for their chromene and benzamide moieties, which are frequently explored for their pharmacological significance.

The molecular structure of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide incorporates several key functional groups that contribute to its reactivity and potential therapeutic applications. The presence of a fluorine atom at the 2-position of the phenyl ring enhances the compound's metabolic stability and binding affinity, while the oxo group in the chromene core provides a site for hydrogen bonding interactions. Additionally, the trimethoxy substituents on the benzamide moiety contribute to lipophilicity and solubility characteristics that are often favorable in drug design.

In recent years, there has been a growing interest in chromene derivatives due to their diverse biological activities. Studies have shown that these compounds exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The specific arrangement of functional groups in N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide suggests potential applications in modulating pathways involved in these conditions.

Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom in this molecule can influence both the electronic properties and steric environment of the surrounding groups, which can be critical for achieving optimal pharmacokinetic profiles. The combination of a chromene scaffold with a benzamide group has been explored in various contexts, including the development of novel antibiotics and antiviral agents.

The synthesis of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex framework of this compound. The synthesis process also necessitates rigorous purification techniques to isolate the desired product from potential byproducts.

Evaluation of the pharmacological properties of this compound has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated interactions with various biological targets, including enzymes and receptors relevant to human health. These preliminary findings have prompted further investigation into its potential therapeutic applications. In vivo studies have provided insights into its bioavailability and efficacy in animal models, reinforcing its promise as a lead compound for drug development.

The structural features of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide also make it an attractive candidate for structure-based drug design. Computational methods such as molecular docking have been utilized to predict how this molecule might interact with biological targets at an atomic level. These simulations help in understanding the binding mechanism and can guide modifications to enhance potency and selectivity.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The electronic effects induced by fluorine can significantly alter the pharmacological properties of a molecule. In N-2-(2-fluorophenyl)-4-oxyo-oH-chromen-o6-yI--34s-trimethoxybenzamide, the fluorine atom contributes to enhanced metabolic stability by resisting nucleophilic attack. This property is particularly valuable in drug development where long half-life and resistance to degradation are desirable traits.

The benzamide moiety is another key feature that influences the behavior of this compound. Benzamides are known for their ability to act as substrates or inhibitors of various enzymes involved in pain perception and inflammation. The presence of multiple methoxy groups on the benzamide ring further modulates its pharmacological profile by affecting solubility and lipophilicity.

Future directions for research on N--24s--fluoro--44s--oxo--44H--chromeno6YI--34s--45trimethoxybenzamide include exploring its interactions with additional biological targets and evaluating its efficacy in larger-scale clinical trials. Advances in synthetic chemistry may also enable modifications to its structure that could improve its therapeutic potential or reduce side effects.

In conclusion, N--24s--fluoro--44s--oxo--44H--chromeno6YI--34s--45trimethoxybenzamide (CAS No.--92314148_44) is a promising compound with a unique structural framework that suggests multiple biological activities. Its synthesis involves sophisticated organic transformations_,_and preliminary pharmacological studies indicate potential therapeutic applications_._Further research is warranted to fully explore its capabilities_._The growing interest_in_fluorinated aromatic compounds_and_chromene derivatives_make_this_molecule_an_important_subject_of_study_in_modern_drug_discovery.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd